![molecular formula C12H10F3N3O3S B1621101 2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate CAS No. 257625-01-7](/img/structure/B1621101.png)

2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Descripción general

Descripción

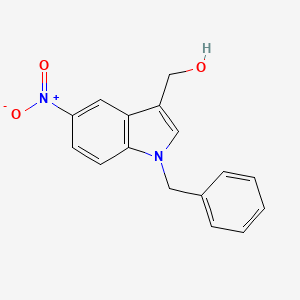

The compound “2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate” is a complex organic molecule. It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

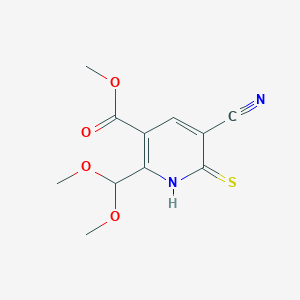

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyridine ring, a thiadiazole ring, and a trifluoromethyl group. The presence of these groups contributes to the unique properties of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the fluorine atom and the pyridine moiety. These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

I have found some information on the applications of related compounds which may give us insight into the potential applications of 2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. Here is a comprehensive analysis focusing on unique applications:

Anticonvulsant Drug Application

Trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs. These compounds can interact with central nervous system receptors or ion channels to prevent seizures .

GlyT1 Inhibitor Application

These derivatives are also used as GlyT1 inhibitors. GlyT1 is a glycine transporter, and its inhibition can be beneficial in treating conditions like schizophrenia .

Anti-HIV-1 Reagent Application

Some trifluoromethyl-1,2,4-triazole derivatives serve as anti-HIV-1 reagents, potentially interfering with the virus’s ability to replicate or infect cells .

NK1-Receptor Ligand Application

They can act as NK1-receptor ligands. The NK1 receptor is involved in pain perception and blocking it can have therapeutic effects .

Antimicrobial Activity

Compounds derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid show significant antimicrobial activity against various pathogens .

Agrochemical Industry Application

Trifluoromethylpyridine (TFMP) derivatives are widely used in the agrochemical industry for protecting crops from pests. The compound could potentially be used in developing new pesticides or herbicides .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to act as peroxisome proliferator-activated receptor agonists . These receptors play a crucial role in the regulation of central inflammation and can also be used to control brain inflammation processes .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as peroxisome proliferator-activated receptors) to modulate their activity, leading to changes in cellular processes such as inflammation regulation .

Biochemical Pathways

If it acts as a peroxisome proliferator-activated receptor agonist, it could influence pathways related to inflammation and immune response .

Result of Action

If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially reduce inflammation and modulate immune responses .

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)pyridin-2-yl]oxyethyl 4-methylthiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O3S/c1-7-10(22-18-17-7)11(19)21-5-4-20-9-6-8(2-3-16-9)12(13,14)15/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBQFKLUSKOESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)OCCOC2=NC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381814 | |

| Record name | 2-{[4-(trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

CAS RN |

257625-01-7 | |

| Record name | 2-{[4-(trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B1621021.png)

![3-(4-ethoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1621022.png)

![3-[(3,4-Dimethylphenyl)amino]propanenitrile](/img/structure/B1621026.png)

![Tert-butyl n-[(4-butyl-5-mercapto-4h-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1621035.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarbonitrile](/img/structure/B1621039.png)